molecular formula C9H10ClNO3S B14830988 2-Chloro-3-cyclopropoxybenzenesulfonamide

2-Chloro-3-cyclopropoxybenzenesulfonamide

Katalognummer: B14830988
Molekulargewicht: 247.70 g/mol
InChI-Schlüssel: GHPFHADLXLAFOZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Chloro-3-cyclopropoxybenzenesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of biological activities, including antibacterial, antiviral, and diuretic properties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-cyclopropoxybenzenesulfonamide typically involves the reaction of 2-chlorobenzenesulfonyl chloride with cyclopropanol in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

2-Chlorobenzenesulfonyl chloride+CyclopropanolThis compound\text{2-Chlorobenzenesulfonyl chloride} + \text{Cyclopropanol} \rightarrow \text{this compound} 2-Chlorobenzenesulfonyl chloride+Cyclopropanol→this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the choice of solvents and catalysts can be tailored to improve the efficiency of the process.

Analyse Chemischer Reaktionen

Types of Reactions

2-Chloro-3-cyclopropoxybenzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles.

    Oxidation and Reduction: The sulfonamide moiety can participate in redox reactions.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Major Products Formed

    Substitution: Products with different functional groups replacing the chloro group.

    Oxidation: Oxidized forms of the sulfonamide moiety.

    Reduction: Reduced forms of the sulfonamide moiety.

Wissenschaftliche Forschungsanwendungen

2-Chloro-3-cyclopropoxybenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antibacterial and antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new sulfonamide-based therapeutics.

    Industry: Utilized in the production of specialty chemicals and intermediates.

Wirkmechanismus

The mechanism of action of 2-Chloro-3-cyclopropoxybenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways may vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Chloro-3-cyclopropoxybenzenesulfonyl chloride
  • 2-Chloro-3-methoxybenzenesulfonamide
  • 2-Chloro-3-ethoxybenzenesulfonamide

Comparison

2-Chloro-3-cyclopropoxybenzenesulfonamide is unique due to the presence of the cyclopropoxy group, which can impart different chemical and biological properties compared to its analogs. The cyclopropoxy group can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable molecule for various applications.

Eigenschaften

Molekularformel

C9H10ClNO3S

Molekulargewicht

247.70 g/mol

IUPAC-Name

2-chloro-3-cyclopropyloxybenzenesulfonamide

InChI

InChI=1S/C9H10ClNO3S/c10-9-7(14-6-4-5-6)2-1-3-8(9)15(11,12)13/h1-3,6H,4-5H2,(H2,11,12,13)

InChI-Schlüssel

GHPFHADLXLAFOZ-UHFFFAOYSA-N

Kanonische SMILES

C1CC1OC2=C(C(=CC=C2)S(=O)(=O)N)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.